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Compound of Interest

Compound Name: Desoxypeganine hydrochloride

Cat. No.: B190489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for

producing Desoxypeganine Hydrochloride, a quinazoline alkaloid investigated for its

cholinesterase inhibitory properties. The synthesis is presented as a multi-stage process,

beginning with the formation of the key intermediate, deoxyvasicinone, followed by its reduction

to desoxypeganine, and concluding with the conversion to the final hydrochloride salt. This

document details established experimental protocols, presents quantitative data for

comparative analysis, and visualizes the chemical transformations and workflows.

Stage 1: Synthesis of Deoxyvasicinone Intermediate
Deoxyvasicinone (2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) is the foundational precursor

for desoxypeganine. Several synthetic routes have been developed, offering various

advantages in efficiency, reaction conditions, and scalability. The most common methods are

outlined below.

Quantitative Data Summary for Deoxyvasicinone
Synthesis
For ease of comparison, the following table summarizes the quantitative data for different

deoxyvasicinone synthesis methods.[1]
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Starting
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e

Yield (%)

Conventional

Synthesis

Anthranilic

acid, 2-

Pyrrolidone

Thionyl

chloride
~8 hours Reflux, 80°C Moderate

Microwave-

Assisted

Anthranilic

acid, 2-

Pyrrolidone

None

specified
5-10 minutes

180°C

(typical)
Good

High-Yield

Synthesis

2-

Nitrobenzoic

acid, 2-

Pyrrolidinone

10% Pd-C,

H₂
Not specified Not specified High

Experimental Protocols for Deoxyvasicinone Synthesis
Protocol 1: Conventional Synthesis from Anthranilic Acid[1]

This method involves the reaction of anthranilic acid with thionyl chloride to form an in-situ

cyclic intermediate, which then reacts with 2-pyrrolidone.

Materials:

Anthranilic acid

Thionyl chloride (SOCl₂)

Toluene

2-Pyrrolidone

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:
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In a round-bottom flask equipped with a reflux condenser, add anthranilic acid to an excess

of thionyl chloride.

Reflux the mixture for 3 hours. During this time, the anthranilic acid will react to form an

intermediate.

After the reflux period, distill off the excess thionyl chloride under reduced pressure.

Dilute the crude residue with toluene and add an equimolar amount of 2-pyrrolidone.

Heat the reaction mixture at 80°C for 5 hours.

Upon completion, cool the mixture, dilute further with toluene, and wash with water to

remove any water-soluble impurities.

Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary

evaporator.

Purify the crude product by column chromatography on silica gel to obtain pure

deoxyvasicinone.

Protocol 2: Microwave-Assisted Synthesis[1]

This protocol offers a significant reduction in reaction time by utilizing microwave irradiation.

Materials:

Anthranilic acid

2-Pyrrolidone

Microwave-safe reaction vessel

Procedure:

Place equimolar amounts of anthranilic acid and 2-pyrrolidone into a microwave-safe

reaction vessel.
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Seal the vessel and place it inside a microwave reactor.

Irradiate the mixture at a specified temperature (e.g., 180°C) for a short duration (e.g., 5-10

minutes). Note: Microwave parameters such as power and ramp time should be optimized

for the specific instrument used.

After cooling, the product can be isolated and purified using standard techniques such as

recrystallization or column chromatography.

Protocol 3: Improved High-Yield Synthesis[1]

This route begins with 2-nitrobenzoic acid and involves a reduction step to form the

quinazolinone ring, generally resulting in higher yields.

Materials:

2-Nitrobenzoic acid

N,N'-Carbonyldiimidazole (CDI)

2-Pyrrolidinone

10% Palladium on carbon (Pd-C)

Hydrogen source (e.g., H₂ gas)

Appropriate solvent (e.g., Tetrahydrofuran - THF)

Procedure:

Synthesis of 1-(2-nitrobenzoyl)pyrrolidine-2-one: Dissolve 2-nitrobenzoic acid in a suitable

solvent like THF and react it with N,N'-carbonyldiimidazole to form an activated acyl-

imidazole intermediate. Subsequently, add 2-pyrrolidinone to the reaction mixture to form 1-

(2-nitrobenzoyl)pyrrolidine-2-one.

Reduction to Deoxyvasicinone: The resulting nitro compound is then reduced. Dissolve the

intermediate in a suitable solvent and add 10% Pd-C as a catalyst. Subject the mixture to a
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hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the

reduction of the nitro group and subsequent cyclization are complete.

Filter off the Pd-C catalyst and concentrate the filtrate to obtain the crude deoxyvasicinone,

which can be further purified by chromatography or recrystallization.

Workflow for High-Yield Deoxyvasicinone Synthesis

Step 1: Amide Formation

Step 2: Reductive Cyclization

2-Nitrobenzoic Acid + CDI

Acyl-imidazole Intermediate

Activation

1-(2-nitrobenzoyl)pyrrolidine-2-one

+ 2-Pyrrolidinone

Reduction & Cyclization

H2, 10% Pd-C

Deoxyvasicinone

Click to download full resolution via product page

Caption: High-yield synthesis of deoxyvasicinone via reductive cyclization.
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Stage 2: Reduction of Deoxyvasicinone to
Desoxypeganine
The critical step in forming desoxypeganine (1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline) is the

reduction of the amide carbonyl group (C=O) at position 9 of the deoxyvasicinone core to a

methylene group (CH₂). This transformation is typically achieved using powerful reducing

agents, such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol for Reduction
Protocol 4: LiAlH₄ Reduction of Deoxyvasicinone

This protocol describes a standard procedure for the reduction of a cyclic amide to its

corresponding amine using lithium aluminum hydride.

Materials:

Deoxyvasicinone

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF) or diethyl ether

Sodium sulfate, hydrous (for quenching) or Rochelle's salt solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

Equip the flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

In the flask, prepare a suspension of LiAlH₄ (typically 1.5 to 2.0 molar equivalents) in

anhydrous THF.

Dissolve deoxyvasicinone in anhydrous THF and add it to the dropping funnel.
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Slowly add the deoxyvasicinone solution dropwise to the stirred LiAlH₄ suspension. The

reaction is exothermic and may require cooling with an ice bath to maintain control.

After the addition is complete, gently reflux the reaction mixture for several hours until TLC or

LC-MS analysis indicates the complete consumption of the starting material.

Cool the reaction mixture to 0°C (ice bath).

Quenching: Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of

water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser

workup). Alternatively, a saturated aqueous solution of Rochelle's salt (potassium sodium

tartrate) can be added, and the mixture stirred vigorously until two clear layers form.

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl

acetate.

Combine the organic filtrates, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate

under reduced pressure to yield crude desoxypeganine free base.

The product can be purified by column chromatography if necessary.

Stage 3: Formation of Desoxypeganine
Hydrochloride
The final step is the conversion of the desoxypeganine free base, which is often an oil or a low-

melting solid, into its stable, water-soluble hydrochloride salt. This is a standard acid-base

reaction.

Experimental Protocol for Salt Formation
Protocol 5: Preparation of the Hydrochloride Salt

This protocol outlines a general method for the preparation of an alkaloid hydrochloride salt.

Materials:

Desoxypeganine free base
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Anhydrous solvent (e.g., ethanol, isopropanol, or diethyl ether)

Hydrochloric acid solution (e.g., concentrated HCl, HCl in ethanol, or anhydrous HCl gas)

Procedure:

Dissolve the purified desoxypeganine free base in a minimal amount of a suitable anhydrous

solvent, such as ethanol or diethyl ether.

While stirring, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of hydrochloric

acid. The HCl can be added as a concentrated aqueous solution, a solution in ethanol, or by

bubbling anhydrous HCl gas through the solution.

The desoxypeganine hydrochloride salt, being less soluble in the organic solvent, will

typically precipitate out of the solution. The precipitation can be aided by cooling the mixture

in an ice bath.

Collect the solid precipitate by vacuum filtration.

Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether)

to remove any residual impurities.

Dry the resulting white or off-white solid under vacuum to obtain pure desoxypeganine
hydrochloride.

Overall Synthesis Pathway of Desoxypeganine HCl
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Stage 2:
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(Final Product)
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+ HCl (Salt Formation)
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Caption: Three-stage synthesis of desoxypeganine hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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